1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Description
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. DMPP has been extensively studied for its potential use in the field of scientific research due to its unique chemical properties.
Scientific Research Applications
- Results : Theoretical chemical shifts and isotropic nuclear magnetic resonance shielding for hydrogen (1H), carbon (13C), and boron (11B) were calculated and compared with experimental data .
- Derivatives : Among different derivatives, compounds 1a and 1b showed good antimicrobial potential .
- Novel Triazole Derivatives : The synthesized compounds were evaluated for their selectivity against cancer cell lines, demonstrating promising results .
- Indole Derivatives : Specifically, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities .
Materials Science and Boronate Esters
Antimicrobial Potential
Cancer Cell Selectivity
Anti-Inflammatory and Analgesic Activities
Physicochemical Properties of Crystals
properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-16-8-10-19-21(17(16)2)23-22(27-19)25-14-12-24(13-15-25)20(26)11-9-18-6-4-3-5-7-18/h3-8,10H,9,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUWKNGOZOIPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
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